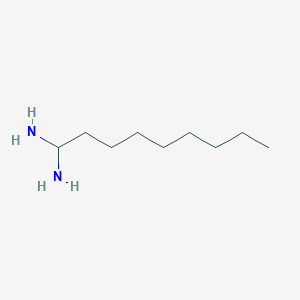
Nonanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanediamine, also known as 1,9-nonanediamine, is an organic compound with the molecular formula C₉H₂₂N₂. It is a linear aliphatic diamine with two primary amino groups located at the first and ninth positions of a nine-carbon chain. This compound is used in various industrial applications, particularly in the production of polyamides and other polymers .
Méthodes De Préparation
Nonanediamine can be synthesized through several methods. One common method involves the use of azelaic acid as a raw material. The process includes chloridization, amidation, dehydration, and hydrogenation to obtain this compound . Another method involves the reaction of high-carbon chain alkane diacids with ammonia-containing compounds to form high-carbon chain diamides, which are then rearranged and degraded under basic conditions to yield this compound . These methods are characterized by their simplicity, mature technology, and suitability for industrial production.
Analyse Des Réactions Chimiques
Nonanediamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Polymerization: It is commonly used in the polymerization process to produce polyamides and other polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for polymerization reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Nonanediamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers, including polyamides and polyurethanes.
Biology: this compound is used in the study of biological systems, particularly in the synthesis of biomolecules and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of nonanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In polymerization reactions, this compound acts as a monomer, reacting with other monomers to form long polymer chains. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparaison Avec Des Composés Similaires
Nonanediamine can be compared with other similar compounds, such as:
Octanediamine (1,8-octanediamine): Similar structure but with an eight-carbon chain.
Decanediamine (1,10-decanediamine): Similar structure but with a ten-carbon chain.
Hexanediamine (1,6-hexanediamine): Similar structure but with a six-carbon chain.
This compound is unique due to its nine-carbon chain, which provides specific properties and reactivity that differ from its shorter or longer chain analogs .
Propriétés
Numéro CAS |
737009-40-4 |
|---|---|
Formule moléculaire |
C9H22N2 |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
nonane-1,1-diamine |
InChI |
InChI=1S/C9H22N2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8,10-11H2,1H3 |
Clé InChI |
DDLUSQPEQUJVOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


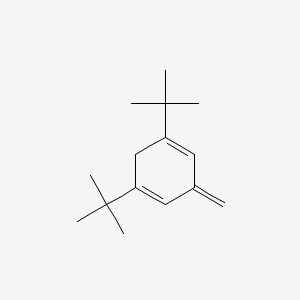
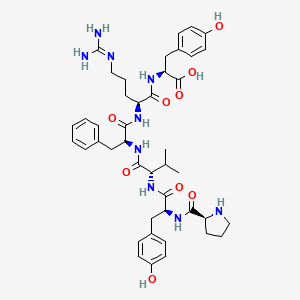
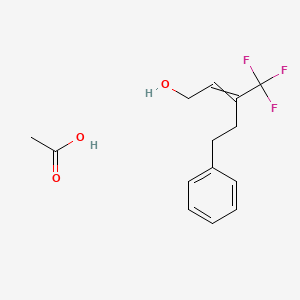
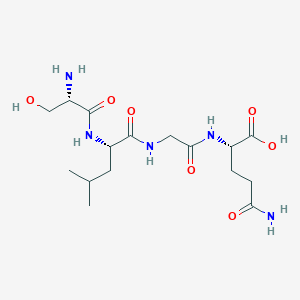
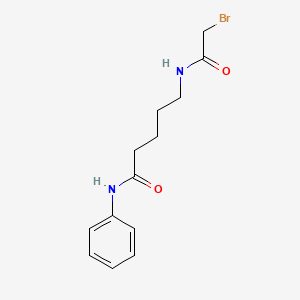
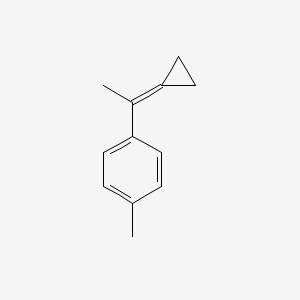
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
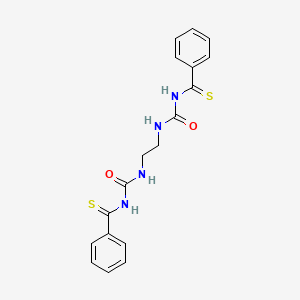


![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
